2-Bromoethyl oleanolate

Description

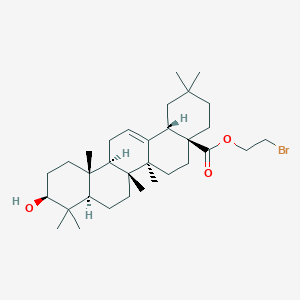

Structure

3D Structure

Properties

Molecular Formula |

C32H51BrO3 |

|---|---|

Molecular Weight |

563.6 g/mol |

IUPAC Name |

2-bromoethyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C32H51BrO3/c1-27(2)14-16-32(26(35)36-19-18-33)17-15-30(6)21(22(32)20-27)8-9-24-29(5)12-11-25(34)28(3,4)23(29)10-13-31(24,30)7/h8,22-25,34H,9-20H2,1-7H3/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1 |

InChI Key |

AWEKTNNNXSTPIC-DFHVBEEKSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCCBr)C)C)(C)C)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OCCBr)C |

Origin of Product |

United States |

Synthesis of 2 Bromoethyl Oleanolate

Established Synthetic Pathways for 2-Bromoethyl Oleanolate (B1249201)

The most common and well-documented method for preparing 2-Bromoethyl oleanolate is through the direct esterification of oleanolic acid.

The synthesis of this compound is readily accomplished by reacting oleanolic acid with a suitable bromo-containing precursor. One established method involves the reaction of oleanolic acid with 1,2-dibromoethane (B42909). nih.govmdpi.com This reaction directly introduces the 2-bromoethyl group to the C-28 carboxylate of oleanolic acid, forming the desired ester.

Another approach involves the use of 2-bromoethanol (B42945) as the esterifying agent. nih.govresearchgate.net This method follows a classic Fischer esterification pathway, where the carboxylic acid (oleanolic acid) reacts with the alcohol (2-bromoethanol) in the presence of an acid catalyst.

The efficiency of the esterification reaction to produce this compound is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the solvent system, temperature, and the type of catalyst or base used.

In one documented procedure, the synthesis was carried out by dissolving oleanolic acid in dimethylformamide (DMF) and adding potassium carbonate (K₂CO₃) as a base. nih.govmdpi.com To this mixture, 1,2-dibromoethane was added, and the reaction was stirred at 40°C for 4 hours. nih.gov Another study utilized similar reagents, with oleanolic acid dissolved in DMF in the presence of potassium carbonate and 1,2-dibromoethane, but the reaction was maintained at ambient temperature for 16 hours. mdpi.comresearchgate.net

The choice of base can be critical. For instance, in related syntheses of oleanolic acid derivatives, various bases such as potassium phosphate (B84403) (K₃PO₄), dipotassium (B57713) hydrogen phosphate (K₂HPO₄), and lithium carbonate (Li₂CO₃) have been explored, with K₃PO₄ proving to be essential for product formation in some cases. semanticscholar.orgnih.govmdpi.com

The reaction temperature is another crucial factor. While some procedures specify ambient temperature or 40°C, other esterification reactions involving similar substrates have been conducted at higher temperatures, such as 80°C, to drive the reaction to completion. nih.govnih.govmdpi.com The reaction time can also vary significantly, from a few hours to overnight, depending on the specific conditions employed. nih.govmdpi.com

Work-up procedures typically involve quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate (B1210297). nih.govmdpi.com Purification is often achieved through column chromatography on silica (B1680970) gel. mdpi.com

Table 1: Reaction Conditions for the

| Precursors | Solvent | Catalyst/Base | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Oleanolic acid, 1,2-dibromoethane | DMF | K₂CO₃ | 40°C | 4 h | Not Specified | nih.gov |

| Oleanolic acid, 1,2-dibromoethane | DMF | K₂CO₃ | Ambient | 16 h | 69% | mdpi.comresearchgate.net |

Semi-Synthesis Approaches to this compound

The synthesis of this compound is fundamentally a semi-synthetic process, as it begins with the naturally occurring starting material, oleanolic acid. mdpi.comresearchgate.net Oleanolic acid can be extracted from various plant sources, including olive pomace (Olea europaea L.), using methods like ultrasound-assisted extraction. mdpi.comnih.gov Once isolated and purified, the oleanolic acid is then subjected to chemical modification to yield this compound. mdpi.commdpi.com This approach leverages the readily available natural scaffold of oleanolic acid, making the synthesis more efficient and atom-economical compared to a total synthesis from simple starting materials. The structural integrity of the complex triterpenoid (B12794562) core is preserved, while targeted modifications are made at the C-28 carboxylic acid functional group. mdpi.com

Green Chemistry Principles in this compound Synthesis

While specific studies focusing solely on the "green" synthesis of this compound are not extensively detailed in the provided context, the principles of green chemistry can be applied to its preparation. A key aspect is the use of greener solvents. Research into the extraction of the precursor, oleanolic acid, has highlighted dimethyl carbonate (DMC) as a more environmentally benign alternative to traditional fossil-based solvents. rsc.orgrsc.org DMC is considered a green solvent due to its low toxicity and biodegradability. rsc.org

Furthermore, the development of catalytic systems that are efficient and can be recycled would align with green chemistry principles. While bases like potassium carbonate are common, exploring solid acid or base catalysts that can be easily separated from the reaction mixture could improve the sustainability of the process. Minimizing waste through high-yield reactions and efficient purification methods, such as crystallization over chromatography where possible, are also important considerations. The use of renewable starting materials, in this case, oleanolic acid from plant sources, is inherently a green aspect of the synthesis. acs.orgmdpi.com

Derivatization Strategies Employing 2 Bromoethyl Oleanolate As a Key Intermediate

Synthesis of Novel Ester Analogues from 2-Bromoethyl Oleanolate (B1249201)

The terminal bromide of 2-bromoethyl oleanolate is a proficient leaving group, making it highly suitable for nucleophilic substitution reactions to create a diverse range of new ester analogues. This strategy involves the reaction of the bromo-intermediate with various nucleophiles, typically the carboxylate anions of other molecules, to form a new ester linkage.

Research has demonstrated the synthesis of novel derivatives by reacting this compound with phenolic and coumarin (B35378) moieties. researchgate.netekb.eg For instance, various substituted phenolic compounds can be deprotonated to form phenolates, which then act as nucleophiles to displace the bromide, yielding ether-ester hybrids of oleanolic acid. Similarly, coumarins bearing a hydroxyl group can be linked to the this compound intermediate. researchgate.netekb.eg These reactions are typically carried out in a polar aprotic solvent like dimethylformamide (DMF). ekb.eg This approach effectively extends the C-28 ester chain, allowing for the incorporation of a wide variety of substituents. researchgate.netnih.govencyclopedia.pub

Table 1: Examples of Ester Analogues Synthesized from this compound Data sourced from multiple studies. researchgate.netekb.eg

| Reactant Moiety | Resulting Derivative Type | Typical Yield (%) |

|---|---|---|

| 4-Hydroxybenzoic acid derivative | Phenolic Ester Analogue | 77% |

| Vanillic acid derivative | Phenolic Ester Analogue | 68% |

| 4-Hydroxy-3,5-diisopropylbenzoic acid derivative | Phenolic Ester Analogue | 71% |

| Ferulic acid derivative | Phenolic Ester Analogue | 69% |

| Coumarin derivative | Coumarin-Ester Analogue | 68-77% |

Conjugation with Heterocyclic Moieties (e.g., Dithiocarbamates, Pyrrolidines, Piperidines, Piperazines, Thienopyrimidine)

A highly productive derivatization strategy involves using this compound to conjugate various nitrogen- and sulfur-containing heterocyclic pharmacophores. This is often achieved through a one-pot reaction where the bromo-intermediate reacts with carbon disulfide (CS₂) and a primary or secondary amine, such as those from pyrrolidine, piperidine, or piperazine, to form dithiocarbamate (B8719985) conjugates. nih.govresearchgate.netnih.gov

This reaction proceeds under mild conditions and has been shown to be compatible with a wide range of functional groups on the heterocyclic amine. researchgate.net For example, substituted piperidines (with methyl, hydroxy, phenyl groups) and piperazines (with methyl, hydroxyethyl, phenyl groups) react smoothly to afford the corresponding oleanolic acid-dithiocarbamate conjugates in good to excellent yields (70-89%). nih.govresearchgate.net This method demonstrates high functional group tolerance and provides a straightforward route to structurally diverse hybrid molecules. researchgate.net The conjugation with these heterocyclic moieties can enhance the polarity of the parent oleanolic acid molecule. nih.govresearchgate.net

While the conjugation with amines like pyrrolidines, piperidines, and piperazines to form dithiocarbamates is well-documented, the direct conjugation of thienopyrimidine to this compound is less commonly reported. However, the synthesis of various thienopyrimidine derivatives and their linkage to other molecular scaffolds is an active area of research, suggesting potential for future application in oleanolic acid derivatization. researchgate.netnih.gov

Table 2: Synthesis of Oleanolic Acid-Dithiocarbamate Conjugates from this compound Data sourced from a 2023 study by Li, et al. researchgate.net

| Heterocyclic Amine | Product Type | Isolated Yield (%) |

|---|---|---|

| Pyrrolidine | OA-Pyrrolidine-Dithiocarbamate | 80% |

| (R)-3-Hydroxypyrrolidine | OA-Hydroxypyrrolidine-Dithiocarbamate | 69% |

| Piperidine | OA-Piperidine-Dithiocarbamate | 88% |

| 4-Hydroxypiperidine | OA-Hydroxypiperidine-Dithiocarbamate | 70% |

| 1-Methylpiperazine | OA-Methylpiperazine-Dithiocarbamate | 89% |

| 1-Phenylpiperazine | OA-Phenylpiperazine-Dithiocarbamate | 80% |

| Thiomorpholine | OA-Thiomorpholine-Dithiocarbamate | 72% |

Formation of Hybrid Molecules and Dimeric Structures

The concept of creating hybrid molecules by covalently linking two or more distinct pharmacophores is a powerful strategy in drug discovery. nih.govresearchgate.net this compound serves as an excellent starting point for creating such hybrids, where the oleanolic acid core is joined with another bioactive moiety via the bromoethyl linker. This approach has been successfully used to synthesize conjugates of oleanolic acid with moieties like dithiocarbamates and other synthetic drugs. researchgate.net The goal of this "pharmacophore hybrid strategy" is to create novel molecules that may possess integrated or synergistic advantages over the individual components. nih.govresearchgate.net

Introduction of Other Functional Groups (e.g., α,β-unsaturated ketones)

In addition to modifications at the C-28 position via the 2-bromoethyl ester, the oleanolic acid scaffold itself can be further functionalized to introduce other important chemical groups. A notable example is the introduction of an α,β-unsaturated ketone system into the A-ring of the triterpenoid (B12794562) core. This transformation is typically achieved through a multi-step process starting with the oxidation of the C-3 hydroxyl group to a ketone, followed by further reactions to create the conjugated double bond.

While some syntheses of α,β-unsaturated ketone derivatives of oleanolic acid protect the C-28 carboxyl group with other esters (like a methoxymethyl ester), this strategy can be combined with derivatization via this compound. A synthetic pathway could first establish the this compound intermediate, which is then subjected to the oxidation and subsequent reactions at the A-ring. This would result in a complex derivative featuring both the C-28 extended ester chain and the A-ring α,β-unsaturated ketone, combining two distinct chemical modifications in a single molecule. The α,β-unsaturated ketone moiety, also known as an enone, is a reactive group that can participate in conjugate additions, offering another site for further molecular elaboration.

Stereochemical Considerations in Derivative Synthesis

Oleanolic acid is a chiral molecule possessing a complex and well-defined three-dimensional structure with multiple stereocenters. researchgate.net A critical consideration in any derivatization strategy is the preservation of this native stereochemistry, as it is often crucial for the molecule's intended function.

The derivatization strategies that employ this compound as an intermediate primarily focus on reactions at the C-28 carboxyl group. This position is remote from any of the chiral centers on the pentacyclic triterpenoid skeleton. researchgate.netekb.eg The initial esterification to form this compound and the subsequent nucleophilic substitution reactions at the terminal bromine atom occur without affecting the stereochemical integrity of the core structure. researchgate.netresearchgate.net Therefore, the resulting ester analogues, heterocyclic conjugates, and hybrid molecules retain the original stereochemistry of the parent oleanolic acid, a factor that is consistently confirmed by spectroscopic analysis in synthetic studies. researchgate.net

Preclinical Biological Evaluation of 2 Bromoethyl Oleanolate Derivatives

In Vitro Antiproliferative and Cytotoxic Activity in Non-Human Cell Models

The antiproliferative and cytotoxic effects of oleanolic acid derivatives have been evaluated across a wide range of cancer cell lines, demonstrating their potential as anticancer agents. researchgate.netresearchgate.net

Oleanolic acid and its derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. tandfonline.com Synthetic modifications of the oleanolic acid structure often lead to enhanced potency. mdpi.comnih.gov

For instance, semisynthetic derivatives of OA, including methyl 3-hydroxyimino-11oxoolean-12-en-28-oate (HIMOXOL) and Br-HIMOLID, have shown antiproliferative effects in breast cancer cells. researchgate.net Studies on HER2-positive breast cancer cells (SK-BR-3) revealed that both HIMOXOL and Br-HIMOLID could decrease cell viability. mdpi.comnih.gov Br-HIMOLID, in particular, was noted to increase the number of apoptotic cells. nih.gov

Further studies have shown that various OA derivatives exhibit broad-spectrum antiproliferative activity. Uridine–OA hybrid analogs demonstrated excellent inhibition against several human tumor cell lines, including hepatoma (Hep-G2), lung (A549), and prostate (PC-3). mdpi.com Similarly, acylated oximes of oleanolic acid significantly inhibited the growth of cervical (HeLa), oral (KB), breast (MCF-7), and lung (A-549) cancer cell lines in micromolar concentrations. nih.gov The introduction of certain chemical groups, such as a 3,5-dinitro aromatic ring, was found to be particularly effective. nih.gov

Hydroxamate derivatives of oleanolic acid have also shown promise. One such derivative displayed potent activity against melanoma (518A2), ovarian carcinoma (A2780), and colon adenocarcinoma (HT29) cell lines, with EC50 values of 3.3 µM, 3.4 µM, and 5.6 µM, respectively. lookchem.com Other research has documented the efficacy of OA derivatives against leukemia cell lines, where they can induce apoptosis. nih.gov

| Derivative Type | Cancer Cell Line | Cell Type | Activity Metric (IC50/EC50) | Reference |

|---|---|---|---|---|

| Br-HIMOLID | SK-BR-3 | Breast | Pro-apoptotic | nih.gov |

| Uridine-OA hybrid | Hep-G2 | Hepatoma | Inhibitory | mdpi.com |

| Uridine-OA hybrid | A549 | Lung | Inhibitory | mdpi.com |

| Uridine-OA hybrid | PC-3 | Prostate | Inhibitory | mdpi.com |

| Acylated Oxime | HeLa | Cervical | Inhibitory (µM range) | nih.gov |

| Hydroxamate Derivative | 518A2 | Melanoma | 5.6 µM | lookchem.com |

| Hydroxamate Derivative | A2780 | Ovarian | 3.4 µM | lookchem.com |

| Hydroxamate Derivative | HT29 | Colon | 5.6 µM | lookchem.com |

A critical aspect of anticancer drug development is selectivity, ensuring that a compound is more toxic to cancer cells than to normal, healthy cells. Oleanolic acid and its derivatives have shown promise in this regard, exhibiting greater selectivity and lower toxicity compared to some traditional treatments. researchgate.netnih.gov

Studies have demonstrated that while oleanolic acid derivatives can be potent against tumor cells, they are significantly less cytotoxic to non-malignant cells. lookchem.com For example, a specific hydroxamate derivative of oleanolic acid that was effective against several cancer cell lines was found to be significantly less cytotoxic to normal fibroblasts, which had an EC50 of 20.4 µM. lookchem.com

In another study, a series of ionic derivatives of OA were designed to improve water solubility and target mitochondria, as tumor cells often have a higher mitochondrial membrane potential than normal cells. mdpi.com One such derivative, compound 52, was tested against ten human cancer cell lines and four human normal cell lines. The results showed significant selectivity, with IC50 values against the tested normal cells all being above 50 μM, indicating a good safety profile. mdpi.com Similarly, cytotoxicity evaluations of certain oleanolic acid oxime ester derivatives demonstrated a high level of safety against 3T3-L1 and HepG2 cells. tandfonline.com This selectivity is a key advantage, suggesting that these compounds can target cancer cells while minimizing damage to healthy tissues. researchgate.netnih.gov

| Derivative | Cell Line Type | Activity Metric (IC50/EC50) | Reference |

|---|---|---|---|

| Hydroxamate Derivative | Tumor Cell Lines (e.g., 518A2, A2780, HT29) | 3.3 - 5.6 µM | lookchem.com |

| Normal Fibroblasts | 20.4 µM | lookchem.com | |

| Ionic Derivative (Compound 52) | Cancer Cell Lines (e.g., A431) | 2.67 µM | mdpi.com |

| Normal Cell Lines | > 50 µM | mdpi.com |

Enzyme Inhibition Studies

Oleanolic acid derivatives have been investigated for their ability to inhibit specific enzymes involved in various disease pathways.

The enzyme 15-lipoxygenase (15-LOX) plays a role in inflammation and the pathophysiology of diseases such as asthma, atherosclerosis, and cancer. researchgate.net Consequently, inhibitors of this enzyme are of significant biomedical interest. bohrium.com Research has shown that oleanolic acid and its derivatives can act as 15-LOX inhibitors. A study evaluating a series of newly synthesized oleanolic acid derivatives incorporating phenolic and coumarin (B35378) moieties confirmed their anti-15-LOX activity. bohrium.com

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes. researchgate.netnih.govnih.gov Oleanolic acid and its derivatives have been identified as potent inhibitors of α-glucosidase. researchgate.netnih.gov

Numerous studies have synthesized and evaluated OA derivatives for this activity, with many showing significantly improved potency compared to the parent compound and the standard inhibitor, acarbose (B1664774). tandfonline.comresearchgate.net For example, a series of oleanolic acid oxime ester derivatives (3a–3t) all exhibited potent inhibitory activity against α-glucosidase, with IC50 values ranging from 0.35 to 3.43 µM. tandfonline.com The most potent compound, 3a, had an IC50 value of 0.35 µM, making it approximately 1900 times stronger than acarbose (IC50 = 665.56 µM). tandfonline.com

Another study on indole-infused OA derivatives found that they also exhibited superior α-glucosidase inhibitory effects compared to oleanolic acid itself. nih.gov Kinetic analysis revealed that these derivatives act as mixed-type inhibitors, forming a complex with the α-glucosidase enzyme. nih.gov

| Compound/Derivative Type | α-Glucosidase Inhibition (IC50) | Reference |

|---|---|---|

| Oleanolic Acid (OA) | 4.09 µM / 5.52 µM | tandfonline.comnih.gov |

| Acarbose (Standard) | 665.56 µM | tandfonline.com |

| OA Oxime Ester Derivatives (3a-3t) | 0.35 - 3.43 µM | tandfonline.com |

| Indole OA Derivatives (2a-2o) | 4.02 - 5.30 µM | nih.gov |

| Dihydroxy-olide Derivative | 7.97 ± 0.214 µM | tandfonline.com |

Anti-inflammatory Properties in Preclinical Models

Inflammation is a key process in many chronic diseases, and oleanolic acid derivatives have demonstrated significant anti-inflammatory activity in various preclinical models. mdpi.comnih.gov These compounds exert their effects by modulating multiple signaling pathways and reducing the production of inflammatory mediators. nih.govnih.gov

Studies have shown that acetylated and methylated derivatives of OA produce a better anti-inflammatory response than oleanolic acid itself in rat models of inflammation. nih.gov A diamine-PEGylated derivative of oleanolic acid (OADP) was found to inhibit nitric oxide (NO) production by over 75% at a concentration of 1 µg/mL in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. mdpi.comnih.gov This derivative also blocked the production of pro-inflammatory cytokines such as TNF-α and IL-1β. mdpi.comnih.gov In a mouse model of acute ear edema, OADP suppressed the edema more effectively than the standard anti-inflammatory drug diclofenac. mdpi.comnih.gov

Other synthetic derivatives, such as 11-oxooleanolic acid derivatives, have also shown potent anti-inflammatory effects with low cytotoxicity. nih.govresearchgate.netnih.gov Their mechanism of action involves the inhibition of NO and pro-inflammatory cytokines and chemokines (IL-1β, IL-6, IL-12, TNF-α, MCP-1, and MIP-1α), alongside the upregulation of the anti-inflammatory cytokine IL-10. nih.govresearchgate.netnih.gov This modulation is believed to occur through the inhibition of inflammatory signaling pathways like NF-κB, MAPKs, and PI3K/Akt. nih.gov Similarly, arylidene derivatives of oleanolic acid have been shown to inhibit the production of NO, IL-6, and TNF-α in LPS-induced RAW 264.7 cells. nih.gov

Modulation of Inflammatory Mediators (e.g., NO, cytokines, chemokines)

While specific studies on 2-bromoethyl oleanolate's effect on inflammatory mediators are not available, research on the parent compound, oleanolic acid, and its other derivatives has shown significant anti-inflammatory properties. For instance, oleanolic acid has been found to suppress the production of pro-inflammatory cytokines and other inflammatory markers. nih.gov

Derivatives of oleanolic acid have been investigated for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, various natural and synthetic compounds have demonstrated the ability to inhibit NO release. nih.govnih.govscienceopen.com This suggests that oleanolic acid derivatives, as a class, have the potential to modulate NO production.

Furthermore, the broader class of triterpenoids, to which oleanolic acid belongs, has been shown to modulate the expression of various cytokines and chemokines involved in the inflammatory response. nih.govnih.govmdpi.com These compounds can influence the signaling pathways that lead to the production of pro-inflammatory cytokines such as interleukins (IL-1β, IL-6, IL-12) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov However, without direct experimental data, the specific effects of the 2-bromoethyl ester modification on these activities remain speculative.

Other Reported Preclinical Pharmacological Activities (e.g., antiviral)

The parent compound, oleanolic acid, and its derivatives have been reported to possess a range of other pharmacological activities, including antiviral properties. mdpi.comnih.govnih.gov Modifications to the oleanolic acid structure have been shown to yield compounds with activity against various viruses, such as influenza, HIV, and herpes simplex virus. mdpi.comnih.govnih.gov The mechanisms of antiviral action can vary and may include inhibiting viral entry into host cells, interfering with viral replication, or modulating the host's immune response to the infection. mdpi.comnih.gov While these findings are promising for the class of oleanolic acid derivatives, specific antiviral studies on 2-bromoethyl oleanolate (B1249201) have not been identified in the reviewed literature. The potential for a compound to have broad-spectrum antiviral activity is a significant area of drug discovery. mdpi.comresearchgate.net

Mechanistic Investigations of Biological Activity in Preclinical Systems

Modulation of Intracellular Signaling Cascades

Signal Transducer and Activator of Transcription (STAT) Pathways

While there is a substantial body of research on the parent compound, oleanolic acid, and various other synthetic derivatives, the explicit focus on "2-Bromoethyl oleanolate" as requested cannot be fulfilled based on the current scientific record. No data tables or detailed research findings specific to this compound could be located.

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, JNK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. nih.govnih.gov Studies on oleanolic acid and its derivatives have shown modulation of these pathways. For instance, oleanolic acid has been observed to increase the phosphorylation of JNK and ERK without significantly affecting p38 MAPK in certain contexts. mdpi.com In malignant glioma cells, OA was found to suppress migration and invasion by inactivating the MAPK/ERK signaling pathway. nih.gov Some derivatives of OA activate autophagy through the ERK/JNK/p38 MAPK signaling pathways. nih.gov Another study on novel oxo-oleanolic acid derivatives demonstrated that they could inhibit the expression of p-JNK, p-ERK, and p-p38 proteins in BV2 microglial cells. mdpi.com

These findings highlight that the oleanane (B1240867) scaffold can interact with and modulate MAPK signaling; however, direct studies are required to determine if 2-Bromoethyl oleanolate (B1249201) possesses similar or different activities.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. Many oleanolic acid derivatives are potent activators of this pathway. For example, synthetic oleanane triterpenoids have been shown to induce the expression of Nrf2 and its target gene, HO-1. nih.gov In preclinical models, this activation leads to antioxidant and anti-inflammatory effects. nih.govresearchgate.net Mechanistic studies have shown that certain OA derivatives inhibit inflammatory pathways in concert with activating Nrf2 signaling, leading to increased expression of antioxidant enzymes. mdpi.com The activation of Nrf2 by some derivatives has been linked to the phosphorylation of ERK, suggesting a crosstalk between the MAPK and Nrf2 pathways. mdpi.com

Whether the structural modifications present in this compound allow for interaction with and activation of the Nrf2/HO-1 pathway remains to be experimentally verified.

Interactions with Specific Molecular Targets (e.g., PARP1, PI3K)

Research into the direct molecular targets of oleanolic acid derivatives has identified several key proteins involved in cancer cell survival and proliferation.

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth and survival. mdpi.com Oleanolic acid and its derivatives have been shown to inhibit this pathway in various cancer cell lines. mdpi.comresearchgate.net For example, a study on a semi-synthetic derivative, HIMOXOL, noted that its activity in breast cancer cells might be mediated through the PI3K/Akt/mTOR pathway. mdpi.com The suppression of this pathway by OA derivatives can lead to the inhibition of cell proliferation and induction of apoptosis. researchgate.netresearchgate.net

PARP1: Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair. One study mentioned that the derivative SZC015 activates an intrinsic apoptotic pathway by up-regulating poly (ADP-ribose) polymerase (PARP), alongside caspases 3 and 9. nih.gov This suggests that some derivatives may influence apoptosis through mechanisms involving PARP, although direct inhibitory or binding interactions are not as extensively documented as for the PI3K pathway.

There is no available data to confirm whether this compound interacts with or modulates the activity of PI3K or PARP1.

Immunomodulatory Effects (non-human, non-clinical)

Oleanolic acid and its derivatives have demonstrated a range of immunomodulatory effects in preclinical, non-human models. These effects are often linked to their anti-inflammatory properties. nih.gov In various in vitro and in vivo models, OA derivatives have been shown to suppress the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while sometimes increasing the production of anti-inflammatory cytokines like IL-10. researchgate.netnih.gov These effects are often mediated by the inhibition of inflammatory signaling pathways like NF-κB and the activation of the Nrf2 pathway. researchgate.netnih.gov For instance, certain derivatives have been shown to relieve chemically-induced colitis in mice by inhibiting IL-6 and IL-17. nih.gov

The potential for this compound to exert immunomodulatory effects is plausible given the activities of its parent structure, but this requires dedicated investigation in appropriate preclinical systems.

Computational Studies and in Silico Analysis

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a drug candidate, might interact with its protein target at a molecular level.

Studies on various derivatives of oleanolic acid have employed molecular docking to elucidate their potential mechanisms of action against a range of biological targets. For instance, docking simulations have been performed to evaluate the binding interactions of novel oleanolic acid derivatives with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.com These simulations help to confirm structure-activity relationships (SAR) by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. mdpi.comnih.gov

In another study, oleanolic acid dimers were docked against various protein cavities using the CB-Dock2 server. mdpi.comnih.gov The results were quantified using a scoring function (e.g., Vina score), which estimates the binding affinity between the ligand and the protein. For one of the largest cavities, an oleanolic acid dimer achieved a favorable Vina score of -11.6 kcal·mol⁻¹, indicating a strong predicted binding affinity. mdpi.com

Furthermore, synthetic derivatives of oleanolic acid have been docked against the nuclear factor-kappa B (NF-κB) protein, a critical regulator of inflammatory responses. acs.org These studies help in predicting the relative binding affinities of different derivatives, guiding the selection of candidates for further biological evaluation. acs.org Similarly, docking studies of oleanolic acid derivatives as inhibitors of Protein-tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity, have revealed crucial hydrogen bond interactions with arginine residues in the active site. researchgate.net

Table 1: Molecular Docking Targets for Oleanolic Acid Derivatives

| Derivative Type | Protein Target | PDB Code | Key Findings / Interactions |

|---|---|---|---|

| Oleanolic acid derivatives | Epidermal Growth Factor Receptor (EGFR) | 1M17 | Evaluation of binding interactions to confirm structure-activity relationships. mdpi.com |

| Oleanolic acid dimers | Various protein cavities | Not specified | Strong binding affinity predicted, with a Vina score of -11.6 kcal·mol⁻¹ in the largest cavity. mdpi.com |

| Synthetic oleanane (B1240867) triterpenoids | Nuclear factor-kappa B (NF-κB) p52 subunit | Not specified | Predicted affinities were in agreement with experimental IC50 values. acs.org |

| Oleanolic acid derivatives | Protein-tyrosine phosphatase 1B (PTP1B) | Not specified | The –COOH group at C-17 forms hydrogen bonds with ARG24 and/or ARG254. researchgate.net |

Molecular Dynamics Simulations for Complex Stability

MD simulations have been applied to the complex of oleanolic acid within the active site of cyclooxygenase (COX) isoforms to understand the molecular basis of its anti-inflammatory action. plu.mx These simulations revealed that specific orientations of oleanolic acid within the COX-2 active site were more stable than others. plu.mx The stability was maintained by persistent hydrogen bond interactions between the carboxylate group of the oleanolic acid and key amino acid residues like Ser353 and Tyr385, sometimes mediated by water molecules. plu.mx Such studies are crucial for validating the poses predicted by molecular docking and for providing a more accurate representation of the binding event. plu.mx

The use of MD simulations is also integral to advanced docking protocols. Some modern docking servers incorporate an ensemble-based approach, using multiple conformations of the target protein generated through MD simulations. nih.gov This method accounts for the natural flexibility of the protein, leading to more accurate predictions of binding poses and affinities compared to rigid-body docking. nih.gov

Table 2: Molecular Dynamics Simulation Findings for Oleanolic Acid

| Compound | Protein Target | Simulation Time | Key Stability Findings |

|---|---|---|---|

| Oleanolic Acid | Cyclooxygenase (COX-2) | Not specified | A specific orientation was found to be more favorable and stable within the active site. plu.mx |

ADME Prediction (Absorption, Distribution, Metabolism, Excretion) Parameters

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), must be evaluated. mdpi.com In silico tools can predict these properties based on the chemical structure of the molecule, helping to identify potential liabilities early in the drug discovery process. nih.gov

Theoretical calculations for oleanolic acid derivatives have been performed using platforms like ADMETlab and SwissADME. nih.govmdpi.com These predictions assess various physicochemical and pharmacokinetic parameters. Key predicted properties include:

Lipinski's Rule of Five: This rule helps to predict drug-likeness. Most derivatives of oleanolic acid and its isomer, ursolic acid, are predicted to have molecular weights exceeding the 500 Da limit, which can sometimes impact oral bioavailability. nih.gov

Blood-Brain Barrier (BBB) Permeability: Represented as a logBB value, this parameter predicts whether a compound can cross the BBB to act on the central nervous system. mdpi.com Predictions for some derivatives suggest they are capable of crossing the BBB. nih.govmdpi.com

Intestinal Absorption: Predictions for human intestinal absorption are critical for orally administered drugs. Many oleanolic acid derivatives are predicted to be well-absorbed from the gastrointestinal tract. nih.gov

Cytochrome P450 (CYP) Inhibition: Predicting whether a compound inhibits major CYP enzymes (e.g., CYP3A4) is crucial to avoid drug-drug interactions. mdpi.com

Topological Polar Surface Area (TPSA): This descriptor is related to drug permeability. For certain derivatives, TPSA values were found to be below 140 Ų, suggesting good potential for entering the systemic circulation. nih.gov

These predicted parameters are often visualized using tools like the "BOILED-Egg" plot, which provides a graphical representation of a compound's likely gastrointestinal absorption and brain permeability. nih.gov

Table 3: Predicted ADME Properties for Oleanolic Acid and Its Derivatives

| Parameter | Predicted Value/Characteristic | Implication |

|---|---|---|

| Molecular Weight (MW) | Often > 500 Da | Potential for reduced oral bioavailability according to Lipinski's rule. nih.gov |

| Human Intestinal Absorption | High | Compound is likely to be well-absorbed after oral administration. nih.gov |

| BBB Permeability (logBB) | Predicted to cross | The compound may have effects on the central nervous system. nih.govmdpi.com |

| P-glycoprotein (P-gp) Substrate | Predicted No | The compound is not likely to be actively pumped out of the CNS. nih.gov |

| CYP Isozyme Inhibition (e.g., CYP3A4) | Predicted No | Lower risk of metabolic drug-drug interactions. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed, unsynthesized molecules. mdpi.commdpi.com

A QSAR study has been conducted on a series of oleanolic acid derivatives to understand their inhibitory activity against Protein-tyrosine phosphatase 1B (PTP1B). researchgate.net In this study, various molecular descriptors were calculated using Density Functional Theory (DFT). These descriptors fall into several categories:

Electronic Descriptors: Such as dipole moment and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO).

Steric/Geometric Descriptors: Including molecular volume, surface area, and ovality. pensoft.net

Thermodynamic Descriptors: Such as heat of formation and hydration energy.

The analysis revealed that antioxidant activity in a related series of compounds increased with decreasing molecular area, volume, and lipophilicity, while increasing with the magnitude of the dipole moment. pensoft.net For the oleanolic acid derivatives targeting PTP1B, the QSAR model helped to quantify the impact of different substituents on the molecule's inhibitory potential. researchgate.net These models are validated statistically to ensure their predictive power, using metrics like the correlation coefficient (R²) and cross-validation techniques. pensoft.netmdpi.com Such validated models serve as valuable guides for the rational design of new, more potent derivatives. researchgate.net

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energy, Electron-electron repulsion. pensoft.netmdpi.com |

| Steric / Geometric | Molecular surface area, Molecular volume, Ovality. pensoft.net |

| Lipophilicity | LogP (Octanol-water partition coefficient). pensoft.net |

Structure Activity Relationship Sar Studies of 2 Bromoethyl Oleanolate Derivatives

Influence of Substituent Nature, Position, and Number on Biological Potency

The biological activity of oleanolic acid derivatives is profoundly influenced by the chemical nature, location, and number of substituents attached to the core structure. The primary sites for modification are the C-3 hydroxyl group and the C-28 carboxyl group.

Modifications at the C-28 position, which includes the formation of esters like 2-bromoethyl oleanolate (B1249201), have been a major focus of SAR studies. Research indicates that converting the C-28 carboxyl group into esters or amides can significantly enhance antitumor activity. nih.gov For instance, a series of C-28 bromoalkyl esters of ursolic acid, an isomer of oleanolic acid, were synthesized to evaluate the effect of the alkyl chain length on anticancer activity. The study revealed a direct correlation between the length of the bromoalkyl chain and potency against leukemia (THP-1) cells. The activity was found to increase with the chain length up to a six-carbon chain (bromohexyl ester) before declining, suggesting an optimal lipophilicity for cellular interaction.

The nature of the substituent at C-28 is also critical. Amide derivatives at this position have often demonstrated greater potency than their corresponding ester counterparts. nih.gov Furthermore, introducing nitrogen-containing heterocyclic groups, such as piperazine, at the C-28 position via an amide linkage has been shown to yield compounds with improved antiproliferative activities against various cancer cell lines, including MCF-7 (breast), HeLa (cervical), and A549 (lung). nih.gov

While C-28 modifications are crucial, alterations at the C-3 hydroxyl group also play a significant role. The introduction of nitrogen-containing heterocyclic side chains or polyamine conjugates at C-3 has been explored to enhance antibacterial activity. mdpi.comresearchgate.net Studies have shown that the presence of hydroxyl groups on the A-ring can improve activity against Gram-positive bacteria. mdpi.com The stereochemistry of the C-3 hydroxyl group is also a determinant of bioactivity, with different isomers exhibiting distinct biological profiles. nih.gov

The interactive table below summarizes the influence of bromoalkyl ester chain length at the C-28 position on anticancer activity, illustrating the importance of substituent properties.

Table 1: Effect of C-28 Bromoalkyl Ester Chain Length on Anticancer Activity

| Compound Type | Chain Length | Relative Anticancer Activity |

|---|---|---|

| Bromoethyl Ester | C2 | Moderate |

| Bromopropyl Ester | C3 | Increased |

| Bromobutyl Ester | C4 | High |

| Bromopentyl Ester | C5 | Higher |

| Bromohexyl Ester | C6 | Maximum |

| Bromoheptyl Ester | C7 | Decreased |

| Bromooctyl Ester | C8 | Lower |

Impact of Oleanolic Acid Scaffold Modifications on Activity

Beyond substituent effects, modifications to the fundamental pentacyclic oleanane (B1240867) scaffold are a key strategy for generating novel derivatives with enhanced or new biological activities. These changes can involve altering the ring structure, introducing new functional groups onto the rings, or dimerizing the entire molecule.

One of the most significant scaffold modifications has been the development of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its derivatives (e.g., CDDO-Me, CDDO-Im). nih.govmdpi.com These compounds, featuring modifications on the A and C rings, are potent anti-inflammatory and anticancer agents, with some derivatives being thousands of times more active than the parent oleanolic acid. mdpi.com This highlights how altering the electronic and conformational properties of the ring system can dramatically boost potency.

Another innovative approach involves the synthesis of oleanolic acid dimers. By linking two oleanolic acid monomers at their C-28 positions using various spacer chains, researchers have created compounds with potent antiproliferative effects against a range of tumor cell lines, including Hep-G2 (liver), A549 (lung), and MCF-7 (breast). The length and nature of the spacer linking the two triterpenoid (B12794562) units are critical determinants of the dimer's cytotoxic efficacy and selectivity.

Other scaffold modifications include the introduction of a γ-lactone ring or a bromine atom at the C-12 position, which can lead to effective anticancer agents. mdpi.comresearchgate.net The introduction of heterocyclic rings fused to the A-ring of the oleanane skeleton has also been shown to produce compounds with significant activity. nih.gov These studies collectively demonstrate that the oleanolic acid scaffold is a versatile platform that can be extensively modified to optimize biological activity. nih.govbenthamdirect.com

The table below presents data on the cytotoxic activity of synthesized oleanolic acid dimers against various human cancer cell lines, showcasing the impact of scaffold dimerization.

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Oleanolic Acid Dimers

| Dimer Compound | Hep-G2 (Liver) | A549 (Lung) | BGC-823 (Gastric) | MCF-7 (Breast) | PC-3 (Prostate) |

|---|---|---|---|---|---|

| Dimer with C2 Spacer | 9.81 | 11.24 | 12.55 | 10.32 | 13.41 |

| Dimer with C4 Spacer | 6.54 | 8.91 | 9.12 | 7.88 | 9.56 |

| Dimer with C6 Spacer | 4.21 | 5.76 | 6.33 | 5.14 | 6.87 |

| Oleanolic Acid (Monomer) | >50 | >50 | >50 | >50 | >50 |

| 5-Fluorouracil (Control) | 21.6 | 28.4 | 19.8 | 25.3 | 30.1 |

Correlation between Molecular Features and Mechanistic Effects

A crucial aspect of SAR is understanding how specific molecular features correlate with the underlying biological mechanisms of action. This knowledge allows for the rational design of compounds that target specific cellular pathways.

For oleanolic acid derivatives, lipophilicity is a key molecular feature influencing bioavailability and target interaction. As seen with the C-28 bromoalkyl esters, anticancer activity increases with lipophilicity up to an optimal point, after which it declines. This suggests that the molecule must possess a balanced hydrophilic-lipophilic character to effectively cross cell membranes and engage with intracellular targets without being prematurely sequestered in lipid compartments.

The structural modifications of the scaffold are directly linked to specific mechanistic effects. For example, the potent activity of CDDO derivatives is largely attributed to their ability to target key signaling pathways involved in inflammation and cell survival, such as the Nrf2 and NF-κB pathways. nih.gov Similarly, studies on cytotoxic oleanolic acid dimers have revealed that their mechanism of action involves the induction of apoptosis. These dimers can trigger the intrinsic apoptotic pathway by disrupting the mitochondrial membrane potential, leading to the activation of effector caspases (e.g., caspase-3 and caspase-9) and subsequent programmed cell death. Furthermore, these compounds have been observed to cause cell cycle arrest, preventing cancer cells from proliferating. mdpi.com

Analytical Methodologies for Characterization of 2 Bromoethyl Oleanolate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 2-Bromoethyl oleanolate (B1249201). These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, APT, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 2-Bromoethyl oleanolate. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For this compound, the spectrum shows characteristic signals that confirm the successful esterification of oleanolic acid and the incorporation of the 2-bromoethyl moiety. Key signals include a triplet at approximately 5.33 ppm, which is characteristic of the olefinic proton at the C-12 position of the oleanane (B1240867) skeleton. The introduction of the 2-bromoethyl ester group is confirmed by two multiplets: a multiplet around 4.35 ppm corresponding to the two protons of the methylene (B1212753) group attached to the ester oxygen (-O-CH₂-), and a triplet at approximately 3.52 ppm for the two protons of the methylene group bonded to the bromine atom (-CH₂-Br).

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Data recorded in CDCl₃ at 500 MHz.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-12 | 5.33 | t | 3.5 |

| H-1' (-O-CH₂-) | 4.35 | m | - |

| H-2' (-CH₂-Br) | 3.52 | t | 5.9 |

| H-3 | 3.23 | dd | 11.1, 4.1 |

| H-18 | 2.90 | dd | 13.7, 4.3 |

| Methyl Protons (s) | 1.15, 1.00, 0.95, 0.92 (6H), 0.79, 0.75 | s | - |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. For this compound, the spectrum displays 32 distinct signals, consistent with its molecular formula. The ester carbonyl carbon (C-28) is observed at approximately 177.33 ppm. The olefinic carbons, C-12 and C-13, appear at 122.64 ppm and 143.49 ppm, respectively. The carbons of the 2-bromoethyl group are found at 63.63 ppm (C-1', -O-CH₂) and 29.08 ppm (C-2', -CH₂-Br). The chemical shifts of other carbons in the pentacyclic triterpenoid (B12794562) skeleton are consistent with those reported for oleanolic acid derivatives. rsc.orglibretexts.org

Interactive Data Table: Key ¹³C NMR Chemical Shifts for this compound Data recorded in CDCl₃ at 125 MHz.

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C-28 (C=O) | 177.33 |

| C-13 | 143.49 |

| C-12 | 122.64 |

| C-3 | 79.02 |

| C-1' (-O-CH₂) | 63.63 |

| C-2' (-CH₂-Br) | 29.08 |

2D NMR Techniques:

APT (Attached Proton Test): This experiment helps differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

COSY (Correlation Spectroscopy): COSY spectra establish proton-proton (¹H-¹H) coupling relationships, which is crucial for tracing the connectivity of protons within the intricate ring system and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon signals, enabling definitive assignment of carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons. This is vital for assigning quaternary carbons and piecing together the molecular fragments, such as confirming the connection between the C-28 carbonyl group and the 2-bromoethyl moiety.

High-Resolution Mass Spectrometry (HRMS) (e.g., ESI-HRMS, MALDI TOF)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of triterpenoid derivatives. nih.gov ESI-HRMS provides a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm, which allows for the unambiguous determination of the molecular formula.

For this compound (C₃₂H₅₁BrO₃), the ESI-HRMS analysis typically shows the sodium adduct ion [M+Na]⁺. The experimentally measured mass is compared with the theoretically calculated mass. For instance, the calculated mass for C₃₂H₅₁BrO₃Na is 585.2919, and a found value of 585.2915 confirms the elemental composition with high confidence. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observable in the mass spectrum, providing further evidence for the presence of a bromine atom in the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.netnih.govresearchgate.net The IR spectrum of this compound would display characteristic absorption bands that confirm its structure.

Key expected vibrational bands include:

A strong absorption band around 1735-1720 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. purdue.edu This confirms the esterification of the carboxylic acid of oleanolic acid.

Strong bands in the region of 3000-2850 cm⁻¹ due to C-H stretching vibrations of the numerous methyl and methylene groups in the triterpenoid backbone.

A band around 1640 cm⁻¹ corresponding to the C=C stretching of the double bond at C-12.

Stretching vibrations for the C-O bond of the ester appearing in the 1250-1150 cm⁻¹ region.

A C-Br stretching vibration, which is typically observed in the lower wavenumber region of 650-550 cm⁻¹ .

Chromatographic Purification and Analysis (e.g., column chromatography)

Chromatographic techniques are essential for the separation and purification of the target compound from the reaction mixture, which may contain unreacted starting materials, by-products, or other impurities. nih.govmdpi.comphytojournal.comjocpr.com

Column Chromatography: Adsorption column chromatography is the most common method for the purification of triterpenoid derivatives like this compound. phytojournal.comresearchgate.net Silica (B1680970) gel is typically used as the stationary phase due to its effectiveness in separating compounds of medium polarity. The crude reaction product is loaded onto the column and eluted with a solvent system of gradually increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for both the analysis and purification of oleanolic acid derivatives. It offers higher resolution and faster separation times compared to conventional column chromatography.

Purity Assessment Methodologies

Once purified, the identity and purity of this compound must be rigorously assessed. This is typically achieved using a combination of the same analytical methods employed for structural elucidation. researchgate.netechemi.commoravek.com

NMR Spectroscopy: ¹H and ¹³C NMR spectra are highly sensitive to impurities. The absence of signals corresponding to starting materials (e.g., the carboxylic acid proton of oleanolic acid) or solvents is a strong indicator of high purity.

Chromatographic Methods: Analytical techniques such as HPLC and TLC are used to assess purity. A pure compound should ideally appear as a single spot on a TLC plate under various solvent systems and a single, sharp peak in an HPLC chromatogram.

Mass Spectrometry: LC-MS can be used to detect the presence of impurities, even at very low levels. researchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (C, H) in the sample. The experimental values should agree with the theoretically calculated percentages for the molecular formula C₃₂H₅₁BrO₃, typically within a ±0.4% margin, to confirm purity.

Mass Balance Method: For establishing a compound as a certified reference material, a mass balance approach may be used. This is an indirect method where the purity is determined by identifying and quantifying all impurities (e.g., water, residual solvents, inorganic impurities) and subtracting their sum from 100%. researchgate.netnist.gov

Future Research Directions

Exploration of Novel Synthetic Pathways and Analogues

Future research should prioritize the development of more efficient and scalable synthetic routes for 2-Bromoethyl oleanolate (B1249201). The current reported synthesis involves the reaction of oleanolic acid with 1,2-dibromoethane (B42909) in the presence of potassium carbonate. mdpi.com While effective, exploring alternative methodologies, such as enzymatic synthesis or flow chemistry, could lead to higher yields, reduced reaction times, and a more environmentally friendly process. researchgate.net

Furthermore, the synthesis of novel analogues of 2-Bromoethyl oleanolate represents a significant opportunity for discovery. Modifications to the oleanolic acid backbone, such as at the C-2, C-3, and C-28 positions, have been shown to produce derivatives with a wide range of biological activities. nih.govnih.gov A systematic investigation into the structure-activity relationships of new this compound analogues could lead to the identification of compounds with enhanced potency and selectivity. mdpi.com

| Synthetic Approach | Potential Advantages | Relevant Research on Oleanolic Acid Derivatives |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Biotransformation of oleanolic acid using various microorganisms has yielded novel derivatives. nih.gov |

| Flow Chemistry | Improved reaction control, scalability, and safety. | Not yet widely applied to oleanolic acid derivatives, representing a novel research area. |

| Analogue Synthesis | Potential for enhanced biological activity and improved pharmacokinetic properties. | Numerous studies have demonstrated that modifications to the oleanolic acid structure can significantly impact its therapeutic effects. nih.govnih.gov |

Deeper Mechanistic Elucidation in Diverse Preclinical Models

A crucial next step in the investigation of this compound is a thorough elucidation of its mechanisms of action. Oleanolic acid and its derivatives are known to modulate a variety of signaling pathways involved in inflammation, cell proliferation, and oxidative stress. nih.gov Future studies should aim to identify the specific molecular targets of this compound and delineate its effects on key cellular processes.

Advanced Computational Modeling and Drug Design

Computational approaches, such as molecular docking and molecular dynamics simulations, can play a pivotal role in accelerating the research and development of this compound. tandfonline.commdpi.com These methods can be used to predict the binding affinity of the compound for various biological targets, providing a rational basis for prioritizing experimental studies. nih.gov

Furthermore, computational tools can be employed in the design of novel this compound analogues with improved properties. mdpi.com By simulating the interactions between different structural modifications and their putative targets, researchers can identify promising candidates for synthesis and biological evaluation. researchgate.net This in silico approach can significantly reduce the time and resources required for the discovery of new therapeutic agents.

| Computational Method | Application in Drug Discovery | Relevance to this compound |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. tandfonline.com | Can be used to identify potential molecular targets of this compound. mdpi.comnih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Can provide insights into the stability of the ligand-receptor complex and the dynamics of binding. |

| QSAR Modeling | Relates the chemical structure of a compound to its biological activity. | Can be used to predict the activity of novel this compound analogues. |

Development of Targeted Delivery Systems (Conceptual)

A significant challenge in the therapeutic application of many triterpenoids, including oleanolic acid, is their poor bioavailability due to low water solubility. nih.govmdpi.com The development of targeted drug delivery systems for this compound could help to overcome this limitation and enhance its therapeutic efficacy.

Conceptually, various nanocarriers could be explored for the targeted delivery of this compound. nih.govresearchgate.net These include liposomes, nanoparticles, and micelles, which can encapsulate the compound, improve its solubility, and facilitate its delivery to specific tissues or cells. mdpi.comnih.gov The surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, to further enhance their specificity. researchgate.netxiahepublishing.com

Q & A

Q. What are the standard synthetic routes for preparing 2-bromoethyl oleanolate, and how are intermediates characterized?

The synthesis of this compound typically involves modifying the hydroxyl groups of oleanolic acid. A common approach includes:

- Protection/Deprotection : Selectively protecting reactive hydroxyl groups (e.g., at C-3 or C-28) using benzyl chloride or succinic anhydride to prevent unwanted side reactions .

- Alkylation : Introducing the bromoethyl group via nucleophilic substitution, often employing 2-bromoethanol or analogous reagents under conditions optimized for steric hindrance and solvent polarity .

- Characterization : Intermediates and final products are validated using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity is confirmed via HPLC (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- Spectroscopy : NMR to confirm substitution patterns and stereochemistry, particularly for distinguishing C-3 vs. C-28 modifications .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity and identify byproducts .

- Mass Spectrometry : HRMS or MALDI-TOF for exact mass verification, especially to differentiate between brominated derivatives and oxidation byproducts .

Advanced Research Questions

Q. How does the introduction of a bromoethyl group at specific positions (e.g., C-3 vs. C-28) influence the bioactivity of oleanolate derivatives?

Structure-activity relationship (SAR) studies reveal:

- Cytotoxicity : Bromoethyl substitution at C-28 enhances apoptosis in cancer cells (e.g., B16–F10 melanoma) by increasing membrane permeability and mitochondrial targeting, as seen in derivatives like 3-O-succinyl-28-O-benzyl oleanolate .

- Steric Effects : C-3 modifications may reduce activity due to hindered interaction with cellular targets, emphasizing the need for regioselective synthesis .

- Validation : Compare EC values across derivatives using standardized assays (e.g., MTT for cytotoxicity, flow cytometry for apoptosis) .

Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates for bulky triterpenoid substrates .

- Catalysis : Use of mild bases (e.g., KCO) or phase-transfer catalysts to enhance alkylation efficiency .

- Design of Experiments (DOE) : Systematic variation of temperature, stoichiometry, and reaction time to identify optimal conditions .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from:

- Purity Variance : Impurities (e.g., unreacted oleanolic acid) can skew bioassays. Validate purity via HPLC and NMR before testing .

- Assay Conditions : Differences in cell lines (e.g., MARC-145 vs. B16–F10) or incubation times affect EC values. Standardize protocols using guidelines like OECD TG 432 .

- Data Normalization : Express results relative to positive controls (e.g., cisplatin for cytotoxicity) to improve cross-study comparability .

Q. What mechanistic insights explain the apoptosis-inducing effects of this compound in cancer cells?

Key mechanisms include:

- Mitochondrial Dysfunction : Loss of membrane potential (measured via JC-1 staining) and cytochrome c release, triggering caspase-3/7 activation .

- Cell Cycle Arrest : G0/G1 phase arrest, linked to downregulation of cyclin D1 and CDK4/6, as shown in flow cytometry and Western blot analyses .

- Morphological Changes : Nuclear condensation and cytoplasmic blebbing observed via Hoechst 33342 staining .

Methodological Guidance

Q. How should researchers design assays to evaluate the anti-proliferative effects of this compound?

A robust protocol includes:

- Cell Lines : Use melanoma (B16–F10) or liver cancer (HepG2) models with high triterpenoid sensitivity .

- Dose-Response Curves : Test concentrations from 1–100 µM, with triplicate wells per dose.

- Endpoints : Measure viability (MTT assay), apoptosis (Annexin V/PI staining), and mitochondrial health (TMRE staining) .

Q. What statistical methods are appropriate for analyzing bioactivity data from this compound studies?

- Parametric Tests : Use Student’s t-test for pairwise comparisons (e.g., treated vs. control) .

- Multivariate Analysis : Apply one-way ANOVA with post-hoc Tukey tests for multi-group studies (e.g., comparing derivatives) .

- Dose-Response Modeling : Calculate EC values using nonlinear regression (e.g., GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.